molecular formula C8H7IO3 B1297783 2-Iodo-3-methoxybenzoic acid CAS No. 50627-31-1

2-Iodo-3-methoxybenzoic acid

Cat. No. B1297783
CAS RN: 50627-31-1
M. Wt: 278.04 g/mol
InChI Key: BLHGDXKFYRUEBL-UHFFFAOYSA-N
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Patent
US07151102B2

Procedure details

A stirred mixture of 3-methoxy-2-pivalamidobenzoic acid (20 g, 0.08 mol) and 7M hydrochloric acid (280 ml) was heated under reflux for 2 hours then cooled to 0° C. A solution of sodium nitrite (5.8 g, 0.09 mol) in water (46 ml) was added dropwise at <5° C., the mixture was stirred at 0–5° C. for 2 hours, then a solution of potassium iodide (17.8 g, 0.11 mol) in water (39 ml) was added dropwise at 0–5° C. The stirred mixture was heated at 70–80° C. for 2 hours then cooled in ice. The product was extracted into ethyl acetate (3×300 ml), the combined extracts were washed with 20% aqueous sodium thiosulphate solution (3×300 ml), then they were dried (MgSO4) and the solvent was removed in vacuo to leave 2-iodo-3-methoxybenzoic acid (13 g, 58%) as a solid, m.pt. 142–146° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Name
Quantity
39 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](NC(=O)C(C)(C)C)=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].Cl.N([O-])=O.[Na+].[I-:24].[K+]>O>[I:24][C:4]1[C:3]([O:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)NC(C(C)(C)C)=O
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
46 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
17.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
39 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0–5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated at 70–80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
the combined extracts were washed with 20% aqueous sodium thiosulphate solution (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
they were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C(=O)O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.